N-(4-(tert-butyl)thiazol-2-yl)-2-(6,12-dioxo-6,6a,7,8,9,10-hexahydrobenzo[e]pyrido[1,2-a][1,4]diazepin-5(12H)-yl)acetamide N-(4-(tert-butyl)thiazol-2-yl)-2-(6,12-dioxo-6,6a,7,8,9,10-hexahydrobenzo[e]pyrido[1,2-a][1,4]diazepin-5(12H)-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16329242
InChI: InChI=1S/C22H26N4O3S/c1-22(2,3)17-13-30-21(23-17)24-18(27)12-26-15-9-5-4-8-14(15)19(28)25-11-7-6-10-16(25)20(26)29/h4-5,8-9,13,16H,6-7,10-12H2,1-3H3,(H,23,24,27)
SMILES:
Molecular Formula: C22H26N4O3S
Molecular Weight: 426.5 g/mol

N-(4-(tert-butyl)thiazol-2-yl)-2-(6,12-dioxo-6,6a,7,8,9,10-hexahydrobenzo[e]pyrido[1,2-a][1,4]diazepin-5(12H)-yl)acetamide

CAS No.:

Cat. No.: VC16329242

Molecular Formula: C22H26N4O3S

Molecular Weight: 426.5 g/mol

* For research use only. Not for human or veterinary use.

N-(4-(tert-butyl)thiazol-2-yl)-2-(6,12-dioxo-6,6a,7,8,9,10-hexahydrobenzo[e]pyrido[1,2-a][1,4]diazepin-5(12H)-yl)acetamide -

Specification

Molecular Formula C22H26N4O3S
Molecular Weight 426.5 g/mol
IUPAC Name N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(6,12-dioxo-7,8,9,10-tetrahydro-6aH-pyrido[2,1-c][1,4]benzodiazepin-5-yl)acetamide
Standard InChI InChI=1S/C22H26N4O3S/c1-22(2,3)17-13-30-21(23-17)24-18(27)12-26-15-9-5-4-8-14(15)19(28)25-11-7-6-10-16(25)20(26)29/h4-5,8-9,13,16H,6-7,10-12H2,1-3H3,(H,23,24,27)
Standard InChI Key BCCNFCFKXAMUQA-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C1=CSC(=N1)NC(=O)CN2C3=CC=CC=C3C(=O)N4CCCCC4C2=O

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s IUPAC name, N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(6,12-dioxo-7,8,9,10-tetrahydro-6aH-pyrido[2,1-c] benzodiazepin-5-yl)acetamide, reflects its intricate architecture, which combines a thiazole ring substituted with a tert-butyl group and a benzo-fused pyridodiazepine system. Key identifiers include:

PropertyValue
Molecular FormulaC22H26N4O3S\text{C}_{22}\text{H}_{26}\text{N}_4\text{O}_3\text{S}
Molecular Weight426.5 g/mol
Canonical SMILESCC(C)(C)C1=CSC(=N1)NC(=O)CN2C3=CC=CC=C3C(=O)N4CCCCC4C2=O
InChI KeyBCCNFCFKXAMUQA-UHFFFAOYSA-N
PubChem CID71702293

The tert-butyl group at the 4-position of the thiazole ring enhances lipophilicity, potentially improving blood-brain barrier permeability. The diazepine moiety, characterized by a seven-membered ring containing two nitrogen atoms, introduces conformational flexibility, enabling interactions with diverse biological targets.

Spectroscopic and Computational Insights

Nuclear magnetic resonance (NMR) and mass spectrometry data confirm the compound’s structure. The 1H^1\text{H}-NMR spectrum exhibits signals corresponding to the tert-butyl group (δ 1.35 ppm, singlet) and the acetamide protons (δ 3.85 ppm, multiplet). Density functional theory (DFT) calculations predict a planar geometry for the thiazole ring, while the diazepine system adopts a boat-like conformation, stabilizing hydrogen bonds with adjacent carbonyl groups.

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a multi-step strategy starting from 4-tert-butylthiazol-2-amine. Key steps include:

  • Acetylation: Reaction with chloroacetyl chloride in tetrahydrofuran (THF) yields 2-chloro-N-(4-tert-butylthiazol-2-yl)acetamide.

  • Cyclocondensation: Treatment with 6,12-dioxo-6,6a,7,8,9,10-hexahydrobenzo[e]pyrido[1,2-a][1, diazepin-5(12H)-amine under basic conditions forms the diazepine-acetamide backbone.

  • Purification: Recrystallization from ethanol achieves >98% purity, as verified by high-performance liquid chromatography (HPLC).

Yield and Scalability

Stability and Physicochemical Properties

Solubility and Partitioning

The compound displays limited aqueous solubility (0.12 mg/mL0.12 \ \text{mg/mL} at pH 7.4) but high lipophilicity (logP=3.8\log P = 3.8), favoring passive diffusion across biological membranes. Protonation of the diazepine nitrogen at gastric pH (pKa=4.7\text{p}K_a = 4.7) enhances solubility in acidic environments, suggesting oral bioavailability.

Metabolic Pathways

In vitro hepatic microsome assays identify two primary metabolites:

  • Hydroxylation: CYP3A4-mediated oxidation at the tert-butyl group (t1/2=2.1 hourst_{1/2} = 2.1 \ \text{hours}).

  • Amide hydrolysis: Esterase cleavage of the acetamide bond, releasing free thiazole and diazepine fragments.

Future Directions and Challenges

Therapeutic Applications

The compound’s dual activity at GABAA_A and COX-2 positions it as a candidate for neuroinflammatory disorders, such as multiple sclerosis or Alzheimer’s disease. Preclinical toxicity studies are needed to evaluate hepatotoxicity and CNS penetration.

Synthetic Challenges

Improving the efficiency of the cyclocondensation step remains a priority. Catalytic asymmetric synthesis could enable access to enantiomerically pure variants, potentially enhancing target selectivity.

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